Majdine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Majdine is a natural product found in Vinca difformis and Vinca major with data available.
Scientific Research Applications
Apoptotic, Antioxidant, and Antiradical Effects
Majdine, along with isothis compound derived from Vinca herbacea, has been researched for its apoptotic effects on rat brain cortical tissue and its influence on mitochondrial activity. These compounds also exhibit significant antioxidant activities, demonstrated through various in vitro assays like ABTS and DMPD radical scavenging, and ferrous ions chelating activity. These findings indicate this compound's potential in neuroprotective and antioxidative applications (Gülçi˙n et al., 2012).
Chromatographic Analysis for Quality Control
A reliable HPLC method has been developed for the quantification of this compound in Vinca herbacea. This method is instrumental for the quality control and standardization of extracts containing this compound, indicating its significance in pharmacognosy and medicinal chemistry (Gagua et al., 2011).
Structural Elucidation
The structural and stereochemical analysis of this compound and isothis compound, initially isolated from Vinca herbacea, has been a subject of study. Understanding the molecular structure of these alkaloids is crucial for their application in scientific research, particularly in the field of organic chemistry and pharmacology (Ognyanov et al., 1968).
Comparative Analysis with Other Alkaloids
Studies have also compared this compound with other alkaloids, furthering our understanding of its unique chemical properties and potential applications. This comparative approach aids in identifying specific applications of this compound in scientific research and drug development (Ognyanov et al., 1968).
Properties
Molecular Formula |
C23H28N2O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aS)-6',7'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C23H28N2O6/c1-12-14-10-25-8-7-23(18(25)9-13(14)15(11-31-12)21(26)30-4)16-5-6-17(28-2)20(29-3)19(16)24-22(23)27/h5-6,11-14,18H,7-10H2,1-4H3,(H,24,27)/t12-,13-,14-,18-,23+/m0/s1 |
InChI Key |
TTZWEOINXHJHCY-UHJVZONPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C(=C(C=C5)OC)OC)NC4=O |
Synonyms |
isomajdine majdine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.